

Physical and chemical properties of 2-Dodecylcyclobutanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Dodecylcyclobutanone**

Cat. No.: **B1216275**

[Get Quote](#)

An In-depth Technical Guide to 2-Dodecylcyclobutanone

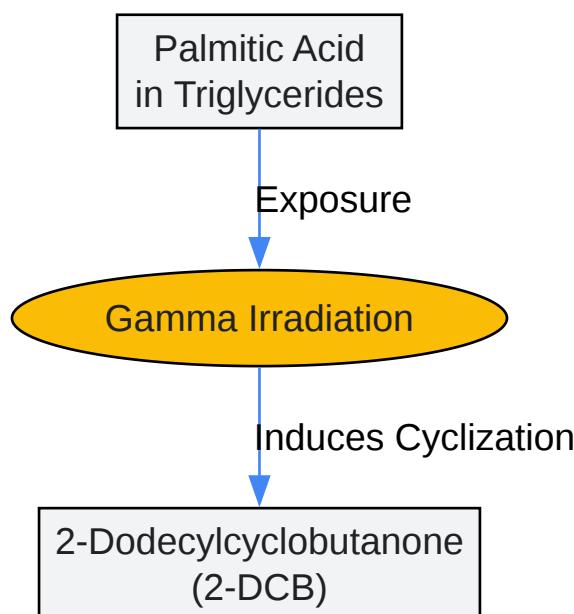
This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Dodecylcyclobutanone**, tailored for researchers, scientists, and drug development professionals. The document details its formation, synthesis, and analytical detection methods, supported by experimental protocols and data visualizations.

Chemical and Physical Properties

2-Dodecylcyclobutanone (2-DCB) is a cyclic ketone that is primarily known as a unique marker for the detection of irradiated foodstuffs containing palmitic acid.^{[1][2]} It is formed through the gamma-irradiation induced cyclization of triglycerides or fatty acids.^[1] The presence of 2-DCB has been identified in various irradiated foods such as chicken, pork, beef, peanuts, and liquid whole eggs.^[1]

Table 1: Physical and Chemical Properties of **2-Dodecylcyclobutanone**

Property	Value	Source(s)
IUPAC Name	2-dodecylcyclobutan-1-one	[3]
CAS Number	35493-46-0	[3] [4]
Molecular Formula	C ₁₆ H ₃₀ O	[3] [4] [5]
Molecular Weight	238.41 g/mol	[3] [4] [5]
Physical Description	Solid	[3] [6]
Melting Point	25 - 31 °C	[3] [5]
Boiling Point	341.02°C (rough estimate)	[5]
Density	0.8958 (rough estimate)	[5]
Refractive Index	1.452 - 1.454	[5]
SMILES	CCCCCCCCCCCC1CCC1=O	[3] [4]
InChI	InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(15)17/h15H,2-14H2,1H3	[3] [4]
InChIKey	VVKRFZDUZMLMQM-UHFFFAOYSA-N	[3] [4]


Spectral Information

Spectral data for **2-Dodecylcyclobutanone** is available from various sources. This includes:

- Mass Spectrometry (MS): GC-MS data is available and is a primary technique for its detection.[\[3\]](#)[\[7\]](#)
- Nuclear Magnetic Resonance (NMR): ¹³C NMR spectra have been recorded.[\[3\]](#)
- Infrared Spectroscopy (IR): Vapor phase IR spectra are available.[\[3\]](#)

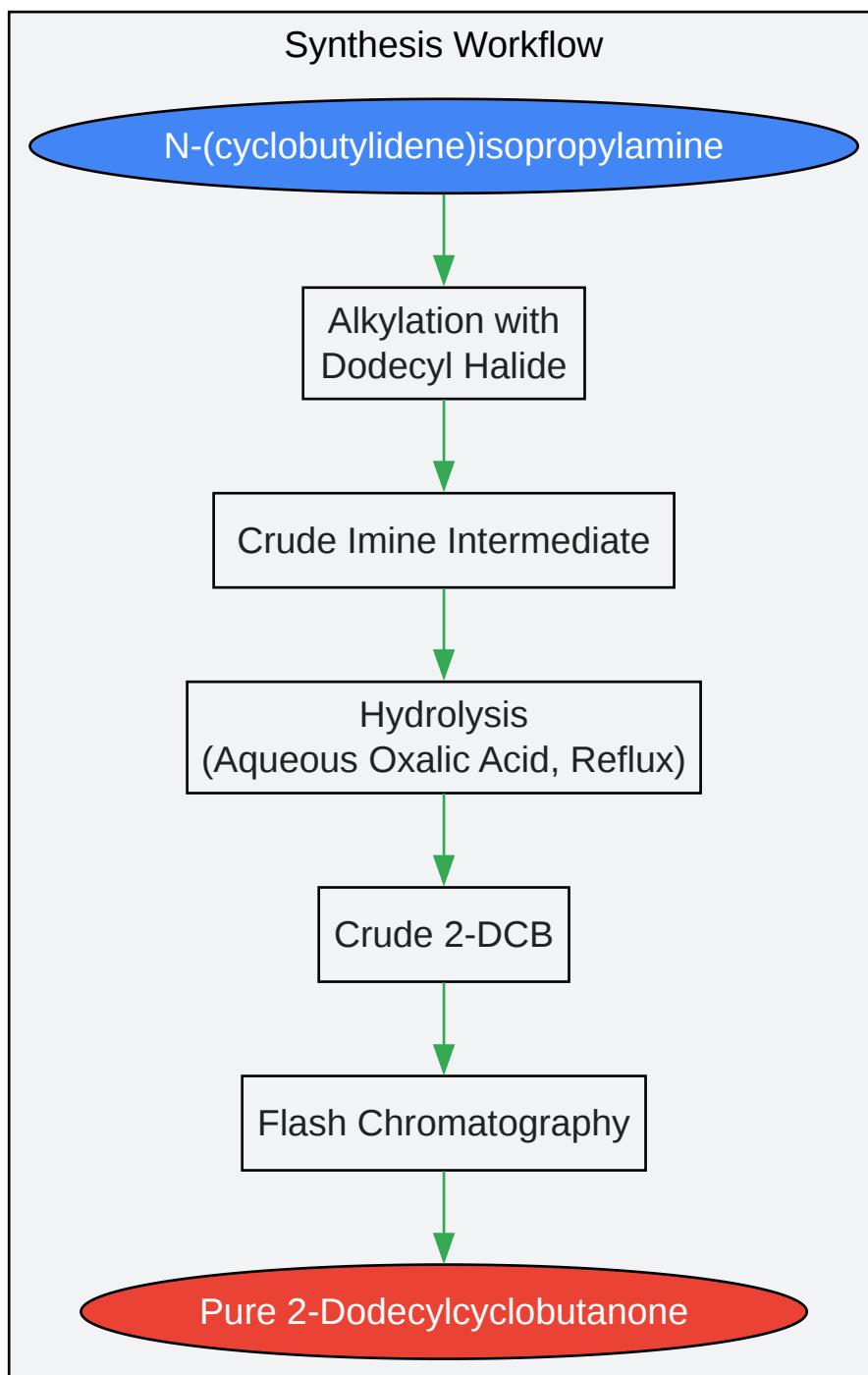
Formation and Significance

2-Alkylcyclobutanones (ACBs), such as **2-dodecylcyclobutanone**, are radiolytic products formed when triglycerides containing fatty acids are irradiated.^[2] Specifically, 2-DCB is generated from palmitic acid.^{[2][8]} These compounds are considered unique byproducts of irradiation and serve as reliable markers for identifying irradiated foods.^{[2][9]} Studies have confirmed that 2-DCB is not formed through other food processing techniques like heating, microwaving, or pressure cooking, reinforcing its role as a specific indicator of irradiation.^[9]

[Click to download full resolution via product page](#)

Formation of 2-DCB from Palmitic Acid.

Experimental Protocols


Synthesis of 2-Dodecylcyclobutanone

A concise and efficient synthesis method for 2-substituted cyclobutanones, including 2-DCB, has been developed for use as analytical standards.^[1]

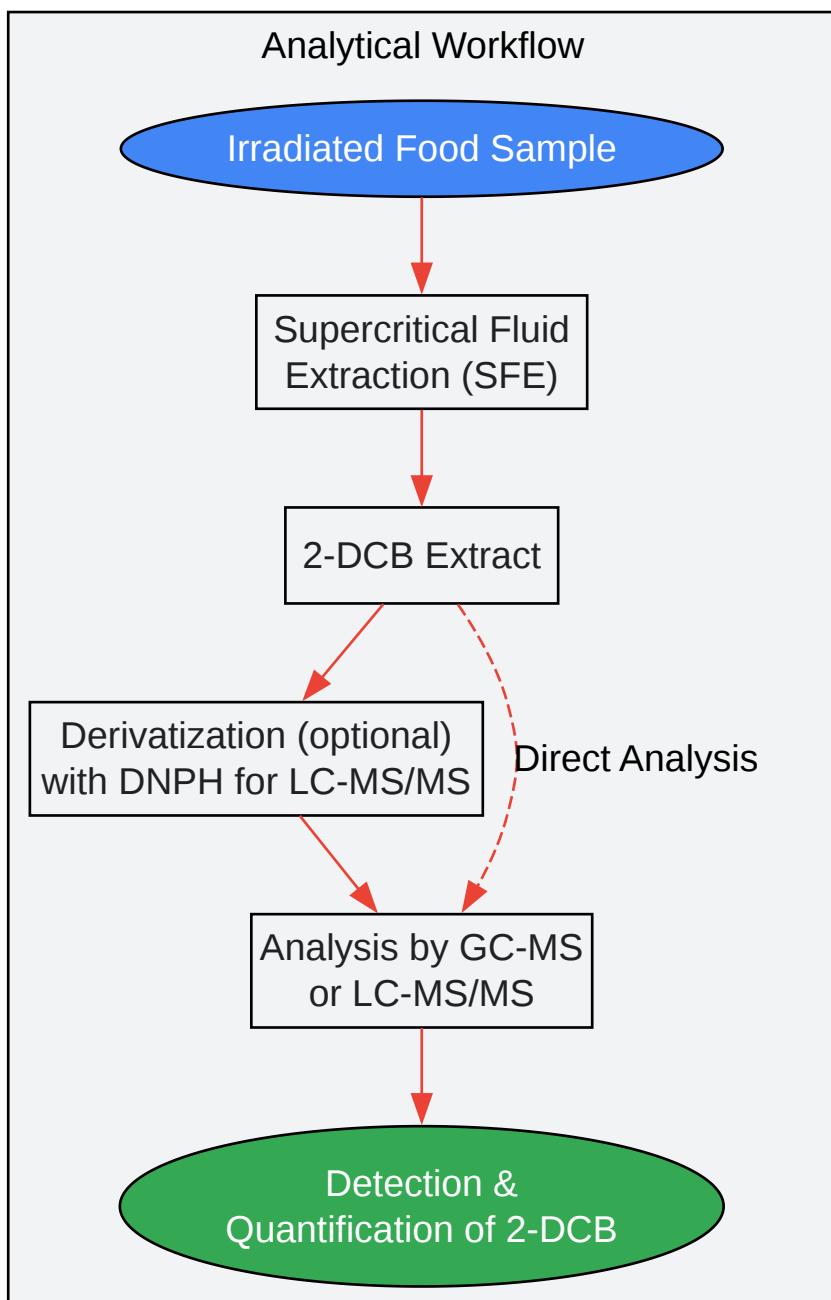
Methodology: The synthesis involves the alkylation of N-(cyclobutylidene)isopropylamine. This is followed by hydrolysis of the resulting crude imines to yield the 2-substituted cyclobutanone.
^[1]

- **Alkylation:** N-(cyclobutylidene)isopropylamine is reacted with an appropriate dodecyl-containing alkylating agent.

- Hydrolysis: The crude imine product from the alkylation step is hydrolyzed using aqueous oxalic acid in a two-phase system under reflux. This step yields **2-dodecylcyclobutanone**.
[\[1\]](#)
- Purification: The final product is purified by flash chromatography to obtain a pure standard suitable for analytical applications.[\[1\]](#)

[Click to download full resolution via product page](#)

Workflow for the Synthesis of 2-DCB.


Analytical Detection in Food Samples

The detection of 2-DCB in food is crucial for verifying irradiation. Several analytical methods have been developed for this purpose, with a general workflow involving extraction and analysis by mass spectrometry.[\[2\]](#)[\[9\]](#)

Methodology:

- Extraction: The 2-DCB is extracted from the food matrix. Supercritical Fluid Extraction (SFE) is one effective method used for this purpose.[\[2\]](#)
- Analysis: The extracted compound is then analyzed using gas chromatography-mass spectrometry (GC-MS).[\[2\]](#) More sensitive methods have also been developed, including liquid chromatography with time-of-flight mass spectrometry (LC-TOF-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS).[\[9\]](#)
- Derivatization (for enhanced sensitivity): For the highly sensitive LC-MS/MS method, 2-DCB can be derivatized with 2,4-dinitrophenylhydrazine prior to analysis.[\[9\]](#)

The concentration of 2-DCB has been shown to increase linearly with the applied irradiation dose, allowing it to be used not only for detection but also for estimating the absorbed dose.[\[2\]](#)

[Click to download full resolution via product page](#)

Detection of 2-DCB in Food Samples.

Toxicological Profile

Toxicological evaluations of **2-dodecylcyclobutanone** have been conducted to assess its safety. Studies including bacterial reverse-mutation assays, in vitro chromosomal aberration tests, and in vivo micronucleus assays have shown negative results, indicating a lack of

genotoxic effects.^[8] In acute oral toxicity tests in mice, no mortality or clinical signs of toxicity were observed at doses up to 2000 mg/kg body weight.^[8] Furthermore, a 28-day oral toxicity study in rats showed no adverse effects at doses significantly higher than estimated human daily intake levels.^[8] These findings suggest that 2-DCB is not likely to pose a human health concern at the levels found in irradiated foods.^[8]

Safety and Handling

According to safety data sheets, **2-Dodecylcyclobutanone** is classified as a combustible solid.^{[4][6]} Standard laboratory personal protective equipment, including eyeshields and gloves, should be worn when handling the compound.^[4] It may cause skin and eye irritation and potentially an allergic skin reaction.^[6] Standard safe handling procedures for laboratory chemicals should be followed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.org [mdpi.org]
- 2. Evaluation of 2-dodecylcyclobutanone as an irradiation dose indicator in fresh irradiated ground beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Dodecylcyclobutanone | C16H30O | CID 161875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Dodecylcyclobutanone analytical standard 35493-46-0 [sigmaaldrich.com]
- 5. 2-DODECYLCYCLOBUTANONE price, buy 2-DODECYLCYCLOBUTANONE - chemicalbook [chemicalbook.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Toxicological evaluation of 2-dodecylcyclobutanone, a unique radiolytic compound of palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Dodecylcyclobutanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216275#physical-and-chemical-properties-of-2-dodecylcyclobutanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com